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Compound of Interest

3'-Chloro-2,2,2,4'-
Compound Name:
tetrafluoroacetophenone

CAS No.: 845823-05-4

Cat. No.: B1302665

Get Quote

\ J

Systematic Name: 1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanone CAS Registry Number:
845823-05-4[1]

Executive Summary

This technical guide analyzes 1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanone (CAS
845823-05-4), often colloquially referred to as 3'-Chloro-2,2,2,4'-tetrafluoroacetophenone.[1]
This compound is a critical fluorinated building block in the synthesis of agrochemicals
(specifically isoxazoline-class ectoparasiticides) and pharmaceutical candidates targeting
kinase pathways.

Its chemical value lies in the trifluoroacetyl group (

), which renders the carbonyl carbon highly electrophilic, facilitating rapid condensation
reactions to form heterocycles.[1] Concurrently, the 3-chloro-4-fluoro substitution pattern on the
aromatic ring offers a unique steric and electronic profile, often used to modulate metabolic
stability (blocking P450 oxidation sites) and lipophilicity in drug design.[1]
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Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]

The nomenclature "tetrafluoro” can be misleading; it refers to the sum of the three fluorine
atoms on the acetyl group and the single fluorine atom on the phenyl ring.[1]

Datasheet[1]

Property Specification

CAS Number 845823-05-4

1-(3-Chloro-4-fluorophenyl)-2,2,2-
trifluoroethanone

IUPAC Name

Molecular Formula

Molecular Weight 226.56 g/mol

Colorless to pale yellow liquid (or low-melting
Appearance .

solid)
Boiling Point ~180-185 °C (predicted at 760 mmHgQ)
Density ~1.4-1.5 g/cm3
Refractive Index ~1.45-1.49

Soluble in DCM, THF, Ethyl Acetate;

Solubility _ _ _ _
Hydrolytically unstable in basic aqueous media

Structural Reactivity Logic

e The

Effect: The strong electron-withdrawing nature of the trifluoromethyl group destabilizes the
carbonyl bond, making the carbonyl carbon significantly more electrophilic than in non-
fluorinated acetophenones.[1] This allows for facile nucleophilic attacks, often forming stable
hydrates or hemiacetals in the presence of water or alcohols.[1]

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4242532.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4242532.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4242532.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302665?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Aromatic Deactivation: The 3-Cl, 4-F substitution pattern deactivates the ring toward
electrophilic aromatic substitution (

) but activates the 4-position fluorine toward Nucleophilic Aromatic Substitution (

) under forcing conditions, allowing for late-stage diversification.[1]

Synthetic Routes & Mechanistic Insight

While Friedel-Crafts acylation is possible, it often suffers from regioselectivity issues due to the
directing conflicts of the Chloro and Fluoro substituents.[1] The Organometallic Exchange
Route is the industry standard for high-purity synthesis, ensuring the acetyl group is installed
exactly at position 1 relative to the halogens.[1]

Preferred Protocol: Magnesium-Halogen Exchange
(Turbo Grignard)[1]

This method utilizes the commercially available precursor 4-Bromo-2-chlorofluorobenzene.[1]
Mechanism:
o Exchange: Isopropylmagnesium chloride (

) performs a halogen-metal exchange selectively at the Bromo position (weakest C-X bond),
generating the aryl Grignard species.[1]

o Acylation: The aryl Grignard attacks an electrophilic trifluoroacetyl source (e.g., Ethyl
Trifluoroacetate or Trifluoroacetic Anhydride).[1]

Experimental Workflow (Step-by-Step)

 Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.[1]

e Reagent Loading: Charge with 4-Bromo-2-chlorofluorobenzene (1.0 eq) and anhydrous THF
(5-10 volumes). Cool to -20°C.

e Grignard Formation: Dropwise add

(Turbo Grignard) (1.1 eq) over 30 minutes. Maintain internal temperature < -10°C.
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o Why: The LiCl complex breaks Grignard aggregates, increasing the rate of exchange at
lower temperatures, preventing benzyne formation or scrambling.[1]

o Acylation: Cool the solution to -40°C. Add Ethyl Trifluoroacetate (1.2 eq) rapidly.

o Why: Rapid addition prevents the formed ketone from reacting with the remaining
Grignard reagent (which would form the tertiary alcohol). The

group stabilizes the tetrahedral intermediate (Weinreb-like stability), preventing over-
addition until quench.[1]

¢ Quench: Pour the reaction mixture into cold 1M HCl/Ice.
o Workup: Extract with MTBE. Wash organic layer with brine.[1] Dry over

1]

 Purification: Vacuum distillation is preferred over column chromatography due to the volatility
and potential hydration of the ketone on silica.

Synthesis Pathway Diagram[1]

4-Bromo-2-chlorofluorobenzene
Halogen-Metal

Exchange
Reagent:
iPrMgCI-LiCl

............ ) _ Nucleophilic Acyl (2. A _
(THF,-20°C) - - B Aryl-Magnesium Species Substitution > L (g ZCQI-(t)rri(f)lu‘:):gjeiL(;%T;neyl)
Electrophile (Grignard Intermediate) 225
Addition __ g (CAS 845823-05-4)

Ethyl Trifluoroacetate

Click to download full resolution via product page

Figure 1: Organometallic synthesis route via Turbo Grignard exchange, ensuring regioselective
installation of the trifluoroacetyl group.

Pharmaceutical Applications & Reactivity[1][8]
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The primary utility of CAS 845823-05-4 is as a "linchpin” intermediate for constructing
trifluoromethylated heterocycles.[1]

Isoxazoline Formation (Antiparasitic Class)

This molecule is a direct analog of the key intermediate used for Sarolaner and Fluralaner
(veterinary ectoparasiticides).

o Reaction: Condensation with hydroxylamine followed by chlorination and cyclization with a
styrene derivative.

 Significance: The

group is essential for the potency of the GABA-gated chloride channel inhibition exhibited by
this drug class.[1]

Kinase Inhibitor Synthesis (Condensation)

The highly electrophilic carbonyl allows for Claisen-Schmidt condensations or cyclizations with
hydrazines to form pyrazoles.[1]

Protocol: Pyrazole Ring Formation
o Reactants: CAS 845823-05-4 (1 eq) + Aryl Hydrazine (1 eq).[1]
» Conditions: Ethanol, reflux, catalytic Acetic Acid.[1]

e Outcome: Formation of 1-aryl-3-(3-chloro-4-fluorophenyl)-5-trifluoromethyl-pyrazole
(regioselectivity is driven by the steric bulk of

vs Aryl group).[1]

Reactivity Flowchart
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3'-Chloro-2,2,2,4'-tetrafluoroacetophenone

(Highly Electrophilic Ketone)

Reaction: Hydroxylamine HCI Reaction: Hydrazine / Ethanol Reaction: Reduction (NaBH4)
Condensation Cyclization Asymmetric Reduction
Oxime Intermediate Trifluoromethyl-Pyrazole Chiral Trifluoromethyl Alcohol
(Precursor to Isoxazolines) (Kinase Inhibitor Scaffold) (Bioisostere)

Click to download full resolution via product page

Figure 2: Divergent synthetic utility of the core scaffold in medicinal chemistry.[1]

Handling, Stability, and Safety (EHS)

Signal Word:WARNING

Hazard Identification

e H315: Causes skin irritation.[2][3]
e H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.[3]

o Special Note: Fluorinated ketones can form hydrates upon exposure to atmospheric
moisture. This does not degrade the compound chemically but changes the physical state
(liquid to solid) and stoichiometry.

Storage Protocol

e Atmosphere: Store under Argon or Nitrogen.

o Container: Teflon-lined caps are recommended; avoid long-term storage in ground glass
joints without grease, as fluorinated compounds can seize joints.[1]
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o Temperature: 2-8°C (Refrigerate) to minimize volatility and hydrolysis rates.

Self-Validating Purity Check

Before using this reagent in a critical step, perform a

1]

e Pure Ketone: Singlet around -71 to -72 ppm (

).[1]

o Hydrate (Impurity): Shifted singlet (usually upfield by ~3-5 ppm) due to the loss of the
carbonyl anisotropy.

o Correction: If hydrate is present, reflux in Toluene with a Dean-Stark trap to dehydrate back
to the ketone.[1]
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o Chemical Identity & Properties

o Source: National Center for Biotechnology Information.[1] (2025).[2][4] PubChem
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o Synthetic Methodology (Grignard/Lithium Exchange)

o Source: Knochel, P., et al. "Functionalization of heterocyclic compounds using
polyfunctional magnesium and zinc reagents."[1] Handbook of Functionalized
Organometallics.

o Context: Describes the Turbo Grignard protocols essential for synthesizing electron-
deficient acetophenones.

o URL:[Link] (Representative protocol for halo-aryl exchange).[1]

o Application in Isoxazolines (Sarolaner/Fluralaner)
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o Source: ChemicalBook. "1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Applications."[1][5] (Analogous chemistry).

o Commercial Availability & CAS Verification

o Source: BLD Pharm. "1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanone - CAS 845823-
05-4".[1][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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